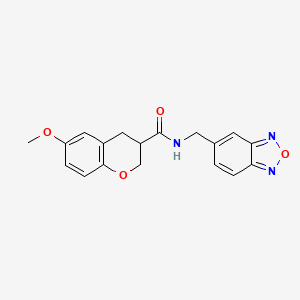

N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3-chromanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involves three-component reactions of N-aryl-3-oxobutanamides with salicylaldehyde and urea in ethanol, catalyzed by NaHSO4, highlighting a method potentially relevant to our compound of interest. This process underlines the complexity and specificity required in synthesizing benzoxadiazolylmethyl derivatives (Gein et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using a combination of IR, 1H NMR spectroscopy, and X-ray analysis, providing a foundation for understanding the structural aspects of N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3-chromanecarboxamide. These techniques are pivotal in confirming the molecular configuration and identifying functional groups present within the compound (Gein et al., 2017).

Chemical Reactions and Properties

Research into related compounds has demonstrated a variety of chemical reactions, including the formation of 1,3,4-oxadiazoles from Schiff bases, showcasing the reactive versatility and potential chemical behavior of benzoxadiazolylmethyl derivatives. These reactions are indicative of the compound's reactivity and potential for further chemical modification (Salahuddin et al., 2014).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The synthesis and evaluation of derivatives from this compound have shown promising anticancer activities. Salahuddin et al. (2014) focused on the synthesis and characterization of oxadiazole derivatives, evaluating their anticancer potential in vitro against various cancer cell lines. One derivative was found to be significantly active against a breast cancer cell line, highlighting the potential of these compounds in cancer treatment (Salahuddin et al., 2014).

Antidiabetic Agents

Nomura et al. (1999) discovered that derivatives of N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3-chromanecarboxamide, specifically 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, displayed antidiabetic properties. The structure-activity relationship study led to the identification of a potent candidate drug for treating diabetes mellitus (Nomura et al., 1999).

Alzheimer's Disease Treatment

Lee et al. (2018) explored the development of hydroxamic acids with selective inhibitory activity against histone deacetylase 6 (HDAC6), showing potential for Alzheimer's disease treatment. One compound demonstrated potent inhibitory selectivity, reducing the level of tau protein phosphorylation and aggregation, and showed neuroprotective activity, suggesting a promising therapeutic approach for Alzheimer's disease (Lee et al., 2018).

Nematocidal Activity

Liu et al. (2022) synthesized novel oxadiazole derivatives containing a thiadiazole amide group, demonstrating good nematocidal activity against Bursaphelenchus xylophilus. The study provided insights into the potential of these compounds as lead compounds for developing new nematicides, indicating their importance in agricultural research (Liu et al., 2022).

Antiplasmodial Activities

Research into the development of new compounds for combating malaria has also been conducted. Hermann et al. (2021) reported on the synthesis and in vitro evaluation of N-acylated furazan-3-amine derivatives for their activities against Plasmodium falciparum. The study revealed structure-activity relationships, with benzamides showing promising activity, suggesting potential for further optimization in the search for new antimalarial agents (Hermann et al., 2021).

Eigenschaften

IUPAC Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-23-14-3-5-17-12(8-14)7-13(10-24-17)18(22)19-9-11-2-4-15-16(6-11)21-25-20-15/h2-6,8,13H,7,9-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHZDUGRDROXMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(C2)C(=O)NCC3=CC4=NON=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5541134.png)

![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)

![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)

![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)

![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)

![N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)

![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)

![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)